

Physical and chemical properties of Bayogenin.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bayogenin*

Cat. No.: *B190646*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Bayogenin**

Introduction

Bayogenin is a pentacyclic triterpenoid saponin, a core chemical structure found in various plants.^[1] It is a significant component of saponins from species such as *Medicago sativa* (alfalfa) and has been identified in other plants like *Phytolacca dodecandra* and *Mosla chinensis*.^{[1][2][3][4]} As an aglycone, it forms the non-sugar part of saponin molecules. Research into **Bayogenin** and its glycosides has highlighted its biological activities, including its role as an inhibitor of glycogen phosphorylase and the anti-inflammatory properties of its derivatives.^{[2][3][5][6][7]} This guide provides a comprehensive overview of the physical and chemical properties of **Bayogenin**, detailed experimental protocols for its study, and a look into its biological significance, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties of Bayogenin

The fundamental physical and chemical characteristics of **Bayogenin** are summarized below. These properties are crucial for its extraction, purification, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₃₀ H ₄₈ O ₅	[1] [2] [8] [9]
Molecular Weight	488.7 g/mol	[1] [2] [8] [9]
CAS Number	6989-24-8	[1] [2] [3] [8]
Appearance	White to Off-White Solid	[3] [8]
Melting Point	>300 °C (decomposes)	[8]
Boiling Point	606.0 ± 55.0 °C (Predicted)	[8]
Density	1.19 ± 0.1 g/cm ³ (Predicted)	[8]
pKa	4.62 ± 0.70 (Predicted)	[8]
Solubility	DMSO (Slightly), Pyridine (Slightly, Sonicated)	[8]
Storage Conditions	-20°C Freezer, under inert atmosphere. [8] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. [3]	[3] [8]
IUPAC Name	(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12-a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecaahydropicene-4a-carboxylic acid	[1]
Synonyms	2beta,23-dihydroxyoleanolic acid; 2beta,3beta,23-trihydroxyolean-12-en-28-oic acid	[1]

Experimental Protocols

The isolation and analysis of **Bayogenin** from natural sources involve multi-step procedures. The following protocols are based on established methodologies for sapogenins.

Extraction and Hydrolysis from Plant Material

This protocol describes a general procedure for extracting saponins from plant material and hydrolyzing them to yield the aglycone, **Bayogenin**.

Materials:

- Dried and ground plant material (e.g., *Medicago sativa*)
- Concentrated Hydrochloric Acid (HCl)
- Methanol
- Distilled Water
- Reflux apparatus
- Filtration system

Procedure:

- Extraction: The plant material is refluxed with a suitable solvent, such as methanol, to extract the crude glycosidic mixture.[10]
- Hydrolysis: To cleave the sugar moieties and isolate the sapogenin (**Bayogenin**), acid hydrolysis is performed. The crude extract is treated with concentrated hydrochloric acid.[4] This method has been shown to be effective for the identification of all four major sapogenins in *Medicago sativa*.[4]
- Isolation: After hydrolysis, the mixture is neutralized and the resulting precipitate, containing the crude sapogenins, is collected by filtration.

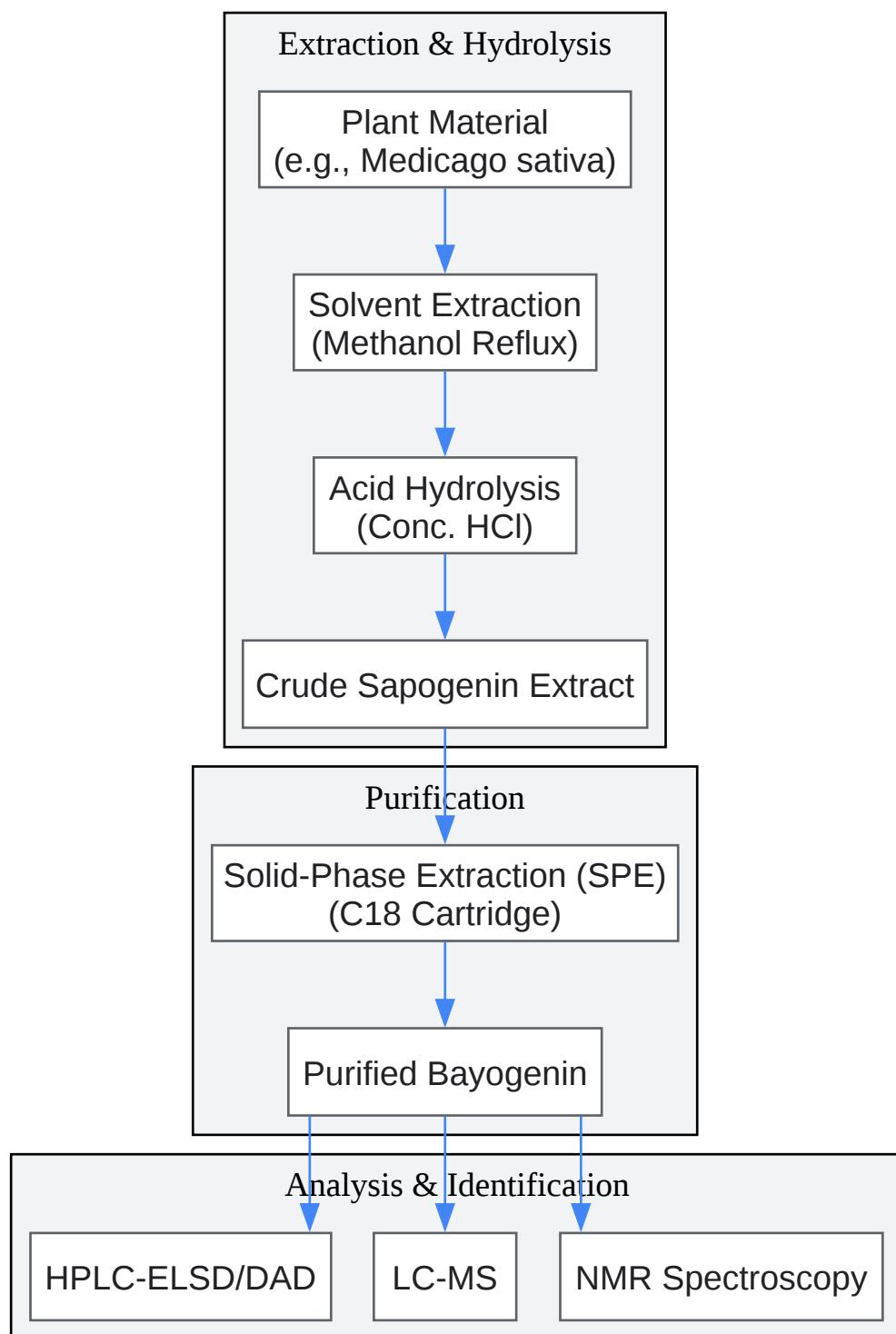
Purification by Solid-Phase Extraction (SPE)

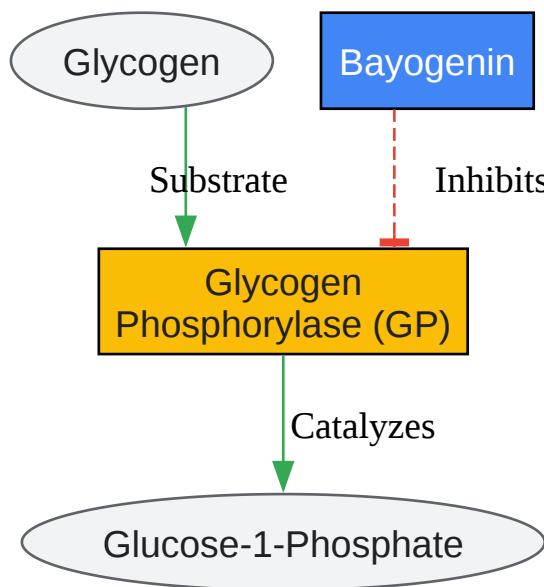
Crude sapogenin extracts require purification to isolate **Bayogenin**. Solid-phase extraction is a common and effective technique.

Materials:

- Crude sapogenin extract
- C18 SPE cartridges
- Methanol
- Distilled Water

Procedure:


- Column Conditioning: The C18 SPE column is first conditioned by passing methanol through it, followed by distilled water.[11]
- Sample Loading: The crude extract, dissolved in an appropriate solvent, is loaded onto the conditioned SPE column.
- Washing: The column is washed with a polar solvent (e.g., water) to remove highly polar impurities.
- Elution: **Bayogenin** is eluted from the column using a less polar solvent, such as methanol. The use of C18 for purification has resulted in high recovery rates (71% to 99%).[4][11]


Analytical Methods for Identification and Quantification

A variety of analytical techniques are employed for the structural elucidation and quantification of **Bayogenin**.

- High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of **Bayogenin**.[4][11]
 - Detectors: Due to the lack of a strong chromophore in **Bayogenin**, UV detection is non-specific.[10] Therefore, Evaporative Light Scattering Detection (ELSD) or a Diode Array Detector (DAD) are often used for more accurate quantification.[9][11]

- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry, providing information on molecular weight and fragmentation patterns for structural confirmation.[\[11\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (^1H -NMR, ^{13}C -NMR, and 2D-NMR) is an indispensable tool for the definitive structural elucidation of isolated compounds like **Bayogenin**.[\[12\]](#)[\[13\]](#)[\[14\]](#) It provides detailed information about the carbon-hydrogen framework of the molecule.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bayogenin | C₃₀H₄₈O₅ | CID 12305221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. xcessbio.com [xcessbio.com]
- 8. 6989-24-8 CAS MSDS (Bayogenin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. CAS 6989-24-8 | Bayogenin [phytopurify.com]
- 10. researchgate.net [researchgate.net]

- 11. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of Bayogenin.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b190646#physical-and-chemical-properties-of-bayogenin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com